(2-Aminoethyl)(decyl)amine

Übersicht

Beschreibung

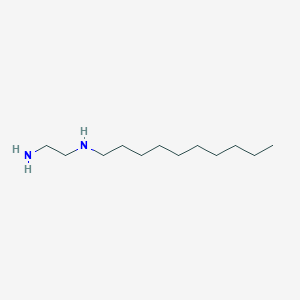

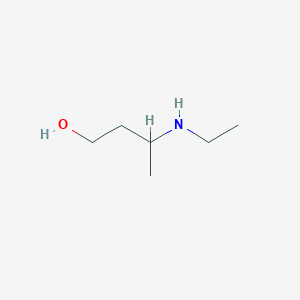

(2-Aminoethyl)(decyl)amine is a chemical compound with the CAS Number: 7261-71-4 . It has a molecular weight of 200.37 and is typically in the form of an oil . The IUPAC name for this compound is N1-decyl-1,2-ethanediamine .

Synthesis Analysis

The synthesis of amines like (2-Aminoethyl)(decyl)amine can be achieved through various methods. One common method is the alkylation of ammonia or 1º-amines to form primary amines . Another method involves the reduction of nitrogen compounds such as nitro compounds, azides, imines, nitriles, or unsubstituted amides . The reduction can be achieved using hydrogen over a metal catalyst or with lithium aluminum hydride .Molecular Structure Analysis

The molecular structure of amines like (2-Aminoethyl)(decyl)amine can be analyzed using spectroscopic techniques. In the 1H NMR spectrum, the hydrogens attached to an amine typically appear around 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm .Chemical Reactions Analysis

Amines are known to be good nucleophiles due to their basic nature . They can react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

The physical properties of amines like (2-Aminoethyl)(decyl)amine can vary. For instance, the boiling point of methylamine, a primary amine, is -6.3°C . The physical form of (2-Aminoethyl)(decyl)amine is an oil , and it has a melting point of 36-37°C .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Aminomethylation

- Application : A novel palladium-catalyzed aminomethylamination process was developed using aminoalkenes with aminals. This method is fundamental for synthesizing 2-(2-aminoethyl)indoles and 2-(2-aminoethyl)pyrrolidines, which are crucial in synthetic organic chemistry (Li, Zhou, Yu, & Huang, 2017).

Neoglycoconjugate Chemistry

- Application : The hydrophobic squaric decyl ester glycosides, derived from 2-aminoethyl glycosides, were used in neoglycoconjugate chemistry. These glycosides are efficient for conjugation to amino-functional microtiter plates, BSA, and aminated Sepharose EAH 4B (Bergh, Magnusson, Ohlsson, Wellmar, & Nilsson, 2001).

Metal-Free Photoredox Catalysis

- Application : Redox-activated primary amine derivatives were used in metal-free photoredox catalysis for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This process is scalable and offers broad substrate scope and chemoselectivity under mild conditions (Ociepa, Turkowska, & Gryko, 2018).

Organocatalysis

- Application : Secondary amines are used as asymmetric catalysts in organocatalysis for the functionalization of carbonyl compounds. This method has seen significant development, especially for aldehydes and ketones (Bertelsen & Jørgensen, 2009).

Polymer-Supported Reagents

- Application : Polystyrene−divinylbenzene-supported derivatives of tris(2-aminoethyl)amine are utilized for quenching excess reactants and removing impurities in solution-phase syntheses. This simplifies purification processes in combinatorial chemistry (R. J. C. and Hodges, 1997).

Graphene-Based (Photo)Catalysts

- Application : Amines synthesized from the reduction of nitro compounds using graphene-based catalysts are pivotal in drug synthesis, and other chemical applications. These catalysts offer benefits like high catalytic prowess and easy work-up (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biobased Amines

- Application : Biobased amines, derived from biomass, are crucial as monomers for synthesizing polyamides, polyureas, and polyepoxydes in various industries. This review discusses the synthesis and applications of biobased primary and secondary amines (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Aminobenzylation of Aldehydes

- Application : Amines are synthesized through a one-pot aminobenzylation of aldehydes, providing rapid access to amines. This process is crucial in producing bioactive natural products and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).

Safety And Hazards

(2-Aminoethyl)(decyl)amine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for (2-Aminoethyl)(decyl)amine were not found in the search results, amines in general have been used in the synthesis of various compounds with potential applications in drug development . For example, the condensation of an (S)- or ®-BINOL-derived dialdehyde and tris (2-aminoethyl)amine produced chiral [2+3] imine cages, which were further reduced to furnish more stable chiral amine cages and applied in the enantioselective recognition of (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane .

Eigenschaften

IUPAC Name |

N'-decylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPMGCUOUVFLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505964 | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)(decyl)amine | |

CAS RN |

7261-71-4 | |

| Record name | N1-Decyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)